N-((3R,4R,5R,6R)-2-(((2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-yl)methoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
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Overview
Description
N-((3R,4R,5R,6R)-2-(((2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-yl)methoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with a multifaceted structure This compound is characterized by multiple hydroxyl groups, acetamido groups, and a tetrahydropyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3R,4R,5R,6R)-2-(((2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-yl)methoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide typically involves multi-step organic synthesis. The process may include the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of acetamido groups under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
N-((3R,4R,5R,6R)-2-(((2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-yl)methoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and acetamido groups may participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other glycosylated acetamido derivatives and tetrahydropyran-containing molecules. These compounds share structural features but may differ in their specific functional groups and biological activities.
Uniqueness
The uniqueness of N-((3R,4R,5R,6R)-2-(((2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-yl)methoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide lies in its specific arrangement of functional groups and its potential for diverse chemical reactions and applications.
Properties
Molecular Formula |
C19H34N2O13 |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
N-[(2R,3R,4S,6S)-6-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,6-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-3-yl]acetamide |
InChI |
InChI=1S/C19H34N2O13/c1-7(24)20-12-9(26)3-19(31,34-17(12)14(28)10(27)4-22)6-32-18-13(21-8(2)25)16(30)15(29)11(5-23)33-18/h9-18,22-23,26-31H,3-6H2,1-2H3,(H,20,24)(H,21,25)/t9-,10+,11+,12+,13+,14+,15-,16+,17+,18?,19-/m0/s1 |
InChI Key |
UNRUNGQPDDNRJE-KDULOMNQSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(COC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O |
Origin of Product |
United States |
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